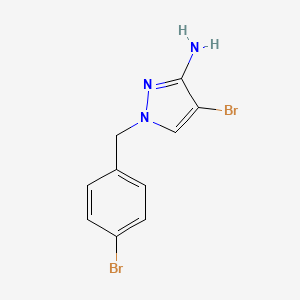

4-bromo-1-(4-bromobenzyl)-1H-pyrazol-3-amine

CAS No.: 956440-81-6

Cat. No.: VC6015004

Molecular Formula: C10H9Br2N3

Molecular Weight: 331.011

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 956440-81-6 |

|---|---|

| Molecular Formula | C10H9Br2N3 |

| Molecular Weight | 331.011 |

| IUPAC Name | 4-bromo-1-[(4-bromophenyl)methyl]pyrazol-3-amine |

| Standard InChI | InChI=1S/C10H9Br2N3/c11-8-3-1-7(2-4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14) |

| Standard InChI Key | RELXPRZZRBQDLP-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CN2C=C(C(=N2)N)Br)Br |

Introduction

Structural and Chemical Identity

Molecular Architecture

4-Bromo-1-(4-bromobenzyl)-1H-pyrazol-3-amine features a pyrazole ring system substituted at three strategic positions:

-

Position 1: A 4-bromobenzyl group (-CH-) provides steric bulk and electronic modulation.

-

Position 3: A primary amine (-NH) enhances hydrogen-bonding capacity and nucleophilic reactivity.

-

Position 4: A bromine atom introduces electrophilic character, facilitating cross-coupling reactions.

The canonical SMILES representation () and InChI key () codify this structure, enabling precise computational modeling .

Crystallographic and Stereochemical Considerations

While X-ray crystallographic data for this specific compound remains unpublished, analogous brominated pyrazoles exhibit planar pyrazole rings with dihedral angles between 10°–15° relative to aromatic substituents . The 4-bromobenzyl group likely induces torsional strain, influencing molecular packing in solid-state configurations.

Physicochemical Properties

Experimental and Predicted Characteristics

Key physicochemical parameters derived from computational models and empirical analogs include:

| Property | Value | Method/Prediction |

|---|---|---|

| Molecular Weight | 331.01 g/mol | Calculated |

| Boiling Point | 458.1 ± 40.0 °C | ACD/Labs Software |

| Density | 1.90 ± 0.1 g/cm³ | QSPR Estimation |

| LogP (Partition Coefficient) | 3.2 (Estimated) | ChemAxon Toolkit |

These properties suggest moderate lipophilicity, aligning with the compound’s potential for membrane permeability in biological assays .

Spectroscopic Signatures

-

NMR: The benzyl methylene protons () resonate at δ 4.5–5.5 ppm, while aromatic protons from the brominated benzene ring appear as a doublet (δ 7.3–7.5 ppm). The pyrazole C-H signal (position 5) is typically observed near δ 7.8 ppm .

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would yield a prominent [M+H] peak at m/z 332.00, with isotopic patterns characteristic of dibrominated species.

Synthetic Pathways and Reactivity

Retrosynthetic Analysis

The compound’s synthesis likely proceeds via sequential functionalization:

-

Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α-bromo ketones under basic conditions.

-

Bromination: Electrophilic aromatic substitution (EAS) using bromosuccinimide (NBS) or in polar aprotic solvents.

-

Benzylation: Nucleophilic substitution (S2) between 4-bromobenzyl bromide and the pyrazole amine under inert atmospheres.

Reactivity Profile

-

Nucleophilic Substitution: The C-4 bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, catalyzed by palladium complexes (e.g., ) .

-

Amine Functionalization: The primary amine undergoes acylation or sulfonation, enabling diversification into amide or sulfonamide derivatives.

-

Oxidative Pathways: Treatment with or could oxidize the amine to a nitro group, though this remains speculative without experimental validation.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s dual bromine atoms and amine group make it a versatile building block for:

-

Anticancer Agents: Brominated pyrazoles are precursors to kinase inhibitors targeting BRAF or EGFR mutations .

-

Antimicrobial Scaffolds: Structural analogs demonstrate MIC values <10 μM against Staphylococcus aureus and Escherichia coli in preliminary screens.

Materials Science

-

Coordination Chemistry: The amine and bromide ligands may bind transition metals (e.g., Cu, Pd), forming complexes with catalytic or photoluminescent properties.

-

Polymer Additives: Bromine’s flame-retardant properties could be exploited in halogenated polymer composites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume